molecular formula C17H18N2O3 B5656687 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide

Cat. No. B5656687
M. Wt: 298.34 g/mol
InChI Key: JCKYSRFAUAUAMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Schiff Base Compounds Synthesis : Schiff base compounds related to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide are synthesized by the condensation of salicylaldehyde derivatives with isonicotinic acid hydrazide in methanol or ethanol. The compounds are characterized using elemental analysis, IR, 1HNMR spectra, and single-crystal X-ray diffractions (Yang, 2007).

Molecular Structure Analysis

  • Structural Features : The Schiff base derivatives, including related compounds, exhibit trans configurations with respect to the C=N double bonds, and their crystal structures are determined using X-ray diffraction (Saranya et al., 2017).

Chemical Reactions and Properties

  • Reactions with Phosphorus Ylides : Related chromene derivatives react with phosphonium salts under phase transfer catalysis conditions, leading to the formation of various substituted compounds, which highlights the reactivity of such chromene-based structures (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

  • Crystal Structure and Phase Transition : Isonicotinamide derivatives exhibit a first-order isosymmetry structural phase transition at specific temperatures, as determined by variable-temperature single-crystal XRD and differential scanning calorimetry (Chia & Quah, 2017).

Chemical Properties Analysis

  • Antimicrobial Activity : Some isonicotinamide derivatives demonstrate significant antibacterial and antifungal activity, as evidenced by their structure-based investigations and docking studies with crystal structures of oxidoreductase proteins (Mandala et al., 2013).
  • Molecular Electrostatic Potential : The molecular structure of related chromene derivatives has been studied using Hartree-Fock and Density Functional Theory methods, providing insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding chemical reactivity and interactions (Gumus et al., 2018).

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-3-2-14-8-12(11-22-16(14)9-15)10-19-17(20)13-4-6-18-7-5-13/h2-7,9,12H,8,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKYSRFAUAUAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)C3=CC=NC=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide

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